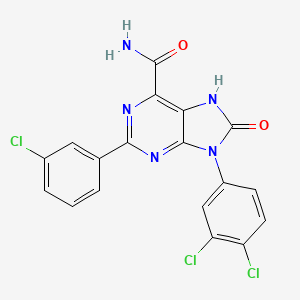

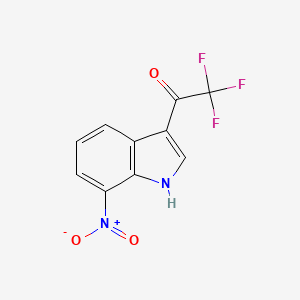

2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone” is a research chemical . It has a molecular formula of C10H5F3N2O3 . The compound is a white to brown solid .

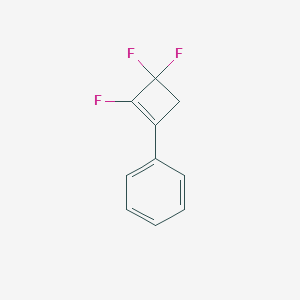

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H5F3N2O3/c11-10(12,13)9(16)7-4-14-8-3-5(15(17)18)1-2-6(7)8/h1-4,14H . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.15 . It is a white to brown solid at room temperature . The compound should be stored at a temperature of +4°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Researchers have synthesized derivatives of 2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone and related compounds for potential applications in medicine and biology. For instance, novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties were evaluated for their analgesic and anti-inflammatory activities. These compounds demonstrated significant anti-inflammatory and analgesic effects without inducing stomach ulceration, highlighting the therapeutic potential of trifluoromethylated compounds (Abadi, Hegazy, & El-Zaher, 2005).

Chemical Synthesis and Methodologies

The trifluoromethyl group is a significant moiety in organic synthesis, offering unique properties to molecules, such as increased lipophilicity and metabolic stability. Studies have explored various synthetic routes to incorporate trifluoromethyl groups into complex molecules. For example, research on the electrophilic trifluoromethylthiolation reaction under copper catalysis has expanded the toolkit for introducing trifluoromethylthio groups into different chemical scaffolds, such as enamines and indoles, demonstrating the versatility of trifluoromethylated reagents in synthetic chemistry (Huang et al., 2016).

Material Science and Engineering

In material science, the trifluoromethyl group's properties are leveraged to create materials with unique characteristics. Hyperbranched polymers with controlled degrees of branching from 0 to 100% were synthesized using a self-polycondensation method. These materials exhibit diverse properties useful in various applications, showcasing the role of trifluoromethylated compounds in the development of advanced materials (Segawa, Higashihara, & Ueda, 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(7-nitro-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O3/c11-10(12,13)9(16)6-4-14-8-5(6)2-1-3-7(8)15(17)18/h1-4,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWXORLOQCGSJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2498053.png)

![N-[(1-Methyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2498057.png)

![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2498059.png)

![Spiro[2.4]heptan-2-ylmethanamine;hydrochloride](/img/structure/B2498060.png)

![3-bromo-N-{2-[cyclopropyl(methyl)amino]ethyl}-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2498062.png)

![2-((3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2498064.png)

![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)